molecular formula C12H13ClF3NO2 B7794318 (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl

(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B7794318
M. Wt: 295.68 g/mol
InChI Key: KHEKJMKAVRTDKQ-BAUSSPIASA-N
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Description

Naphthalene-1-carboximidothioic acid is a naphthalene derivative characterized by a carboximidothioic acid functional group (-C(=S)-NH₂) substituted at the 1-position of the naphthalene ring. This structural motif distinguishes it from simpler carboxylic acid derivatives (e.g., 1-naphthoic acid) by replacing the hydroxyl oxygen with a sulfur atom and introducing an imino group. The thioamide group imparts distinct electronic and steric properties, such as reduced acidity compared to carboxylic acids and altered solubility profiles due to decreased polarity .

Properties

IUPAC Name

(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKJMKAVRTDKQ-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents under specific conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard reactions to form esters, amides, and acyl halides. Key findings include:

  • Amide Coupling : Reaction with amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or Ph2_2POCl produces N-alkyl/aryl carboxamides. For example:

    • Formation of N-arylcarboxamides (e.g., 39–48 , 50 , 51 ) via Ph2_2POCl activation .

    • Synthesis of N-alkylcarboxamides (e.g., 30 , 36 , 38 ) using HATU .

  • Ester Hydrolysis : Basic hydrolysis of methyl/ethyl esters (e.g., 73 , 80 ) yields the carboxylic acid .

Reaction TypeReagents/ConditionsProductsYield (%)
Amide CouplingHATU, DIPEA, DMF30 , 36 65–82
Aryl AmidationPh2_2POCl, Et3_3N39–48 70–88

Alkylation and Cyclization

The pyrrolidine nitrogen participates in alkylation and cycloaddition reactions:

  • Intramolecular Hydroalkylation : Pd-catalyzed carboamination of 3-pyrrolines yields C2-alkylated pyrrolidines with high enantioselectivity .

  • Cycloadditions : Ti-catalyzed [3+2] cycloadditions with N-acylaziridines and alkenes generate substituted pyrrolidines under redox-neutral conditions .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form ketones or imines. Visible-light photocatalysis generates alkyl radicals for azepane/pyrrolidine synthesis via radical-polar crossover mechanisms .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitutions (e.g., nitration, halogenation) at the meta position due to the electron-withdrawing CF3_3 group.

ReactionReagentsPositionReference
NitrationHNO3_3, H2_2SO4_4meta

MDM2 Inhibitor Development

The compound serves as a precursor in spirooxindole-based MDM2 inhibitors. Key derivatives include:

DerivativeStructureBiological TargetIC50_{50} (nM)
8 Dispiro[indoline-3,3′-pyrrolidine-2′,4″-piperidine]MDM2-p531.2
17 Dispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-pyrrolo[3,2-c]pyridine]MDM2-p530.8

Carboxamide Libraries

Patent WO2010059922A1 discloses carboxamide derivatives synthesized via CDI activation, enhancing binding to neurological targets :

ExampleR GroupBioactivity
56 (1r,4R)-4-hydroxycyclohexylImproved CNS penetration
58 3-FluorophenylSelective serotonin modulation

Stability and Reaction Optimization

  • Acid Sensitivity : The HCl salt enhances solubility but requires neutral conditions for stability .

  • Stereochemical Control : Chiral auxiliaries (e.g., Boc groups) enable enantioselective synthesis of trans-isomers .

Scientific Research Applications

Chemistry

Synthesis of Derivatives : TFMPCA-HCl serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. The trifluoromethyl group allows for diverse substitution patterns, which can be exploited to create compounds with specific properties.

Biology

Biochemical Studies : The compound is utilized in biochemical studies to explore its interactions with biological molecules. Research has indicated that TFMPCA-HCl can modulate enzyme activity, impacting metabolic pathways critical for cellular function.

Medicine

Pharmaceutical Research : TFMPCA-HCl has shown potential as a lead compound in drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders.

Industry

Material Science : The compound's unique properties make it suitable for developing new materials with tailored characteristics, such as enhanced thermal stability and reactivity. This has implications in the production of advanced polymers and coatings.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of TFMPCA-HCl against various human cancer cell lines, it was found that the compound significantly inhibited cell proliferation. IC50 values ranged from 20 to 30 µM across different cell types, indicating promising anticancer properties.

Case Study 2: Enzyme Inhibition Profile

TFMPCA-HCl was assessed for its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition constant (IC50) was determined to be approximately 30 nM for the targeted enzyme, suggesting high potency and potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Naphthoic Acid vs. 2-Naphthoic Acid

The position of substituents on the naphthalene ring significantly influences physicochemical properties. For example:

  • 1-Naphthoic acid (α-naphthalenecarboxylic acid) has a carboxylic acid group at the 1-position, with a melting point of 160–162°C and moderate solubility in polar organic solvents .
  • 2-Naphthoic acid (β-naphthalenecarboxylic acid) exhibits a higher melting point (185–187°C) due to enhanced molecular symmetry and stronger intermolecular interactions .

Key Differences :

  • Acidity : The β-isomer (pKa ~3.1) is slightly more acidic than the α-isomer (pKa ~3.4) due to better resonance stabilization of the conjugate base .
  • Reactivity : 1-Naphthoic acid derivatives are more prone to electrophilic substitution at the 4-position, while 2-naphthoic acid reacts preferentially at the 1-position.

Naphthalene-1-carboximidothioic acid, by contrast, would exhibit reduced acidity (estimated pKa > 6) due to the weaker electron-withdrawing effect of the thioamide group compared to carboxylic acid. Its solubility in aqueous media is expected to be lower, favoring organic solvents like dimethylformamide or dichloromethane.

Partially Hydrogenated Derivatives: Tetrahydronaphthalene Analogs

highlights 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a hydrogenated derivative with a non-planar structure. Key comparisons:

  • Aromaticity : The tetrahydronaphthalene ring lacks full conjugation, reducing resonance stabilization and increasing flexibility.
  • Solubility: Partial hydrogenation enhances solubility in nonpolar solvents (e.g., hexane) compared to fully aromatic naphthalene derivatives.
  • Acidity : The carboxylic acid group in the tetrahydronaphthalene system has a higher pKa (~4.5) due to diminished inductive effects from the saturated ring .

For naphthalene-1-carboximidothioic acid, the fully aromatic naphthalene ring would retain strong electron-withdrawing effects, but the thioamide group’s lower polarity would mitigate solubility in polar solvents.

Boron-Containing Derivatives: Naphthalene-1,8-diaminatoborane

This compound (CAS 5656-71-3) features a borane group coordinated by two amine substituents at the 1- and 8-positions of naphthalene . Unlike carboximidothioic acid, its reactivity is dominated by boron’s electrophilic character, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura). However, both compounds share steric challenges due to bulky substituents on the naphthalene ring.

Comparative Data Table

Compound Name Functional Group Substituent Position Melting Point (°C) Estimated pKa Solubility Profile
1-Naphthoic acid Carboxylic acid (-COOH) 1 160–162 ~3.4 Low in water; soluble in ethanol
2-Naphthoic acid Carboxylic acid (-COOH) 2 185–187 ~3.1 Low in water; soluble in acetone
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Carboxylic acid (-COOH) 1 (tetrahydro) N/A ~4.5 Moderate in ether
Naphthalene-1-carboximidothioic acid Carboximidothioic acid (-C(=S)-NH₂) 1 N/A >6.0 (est.) Low in water; soluble in DMF
Naphthalene-1,8-diaminatoborane Borane-amine complex 1,8 N/A N/A Reacts with protic solvents

Biological Activity

(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as trans-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid HCl, is a compound of significant interest in pharmaceutical and biochemical research. Its unique trifluoromethyl group enhances biological activity, making it a valuable scaffold in drug development, particularly for neurological disorders and other therapeutic applications.

  • Molecular Formula : C12H12F3NO2
  • Molecular Weight : 259.22 g/mol
  • CAS Number : 1049978-66-6
  • Physical Appearance : Pale-yellow to yellow-brown solid .

The trifluoromethyl group in this compound plays a crucial role in its biological activity by:

  • Enhancing Lipophilicity : The presence of fluorine increases the compound's lipid solubility, which enhances membrane permeability .
  • Facilitating Protein Interactions : The strong electron-withdrawing nature of the trifluoromethyl group allows for effective hydrogen and halogen bonding with target proteins, resulting in increased biological interactions .

Biological Activity Overview

Research has shown that (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl exhibits various biological activities:

1. Pharmacological Applications

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting:

  • Neurological Disorders : It has been noted for enhancing the efficacy of drugs aimed at treating conditions like depression and anxiety .

2. Enzyme Inhibition Studies

Studies have demonstrated its potential as an inhibitor for several enzymes:

  • Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values indicating its effectiveness in modulating cholinergic signaling pathways .
EnzymeIC50 Value (μM)
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

  • The compound was evaluated against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cell lines, showing promising results that warrant further investigation into its anticancer potential .

Case Study 1: Neurological Drug Development

A recent study explored the synthesis of new derivatives based on trans-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid, leading to compounds with enhanced activity against serotonin uptake, demonstrating the trifluoromethyl group’s role in improving drug potency by six-fold compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic properties of this compound against MCF-7 cells, revealing that modifications to the pyrrolidine structure could enhance its efficacy as an anticancer agent. The study emphasized the importance of structural optimization in developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-trans-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid-HCl?

  • The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with aminopyrrolidine intermediates. For example, analogous compounds (e.g., 4-chlorophenyl derivatives) are synthesized via palladium-catalyzed cross-coupling or copper-mediated cyclization . Key steps include:

  • Step 1 : Reaction of 4-(trifluoromethyl)benzaldehyde with a pyrrolidine precursor.
  • Step 2 : Cyclization under acidic conditions to form the pyrrolidine ring.
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in a polar solvent (e.g., ethanol).
    • Purification often employs recrystallization or column chromatography with solvents like dichloromethane/methanol gradients .

Q. How is the structural configuration of this compound confirmed?

  • X-ray crystallography is the gold standard for determining stereochemistry. The SHELX software suite (e.g., SHELXL/SHELXS) is widely used for refining crystal structures .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry. For example, the trans configuration is validated by coupling constants (J values) between protons on C3 and C4 of the pyrrolidine ring .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. What analytical methods are used to assess purity?

  • HPLC with UV detection (λ = 210–254 nm) and C18 columns (acetonitrile/water mobile phase) is standard .
  • Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency with theoretical values .
  • Thermogravimetric analysis (TGA) identifies decomposition points, confirming salt stability (HCl loss typically occurs >200°C) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the racemic mixture?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (±)-enantiomers .
  • Diastereomeric salt formation : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form crystallizable diastereomers .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Q. What strategies address low yields in the final cyclization step?

  • Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) to improve cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict anhydrous conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) and improves yields by 15–20% .

Q. How can biological activity be systematically evaluated?

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based kits (IC₅₀ determination) .
  • Cell viability studies : Use MTT/WST-1 assays in cancer cell lines (e.g., HeLa, A549) to assess cytotoxicity .
  • In silico docking : Model interactions with proteins (e.g., COX-2, EGFR) using AutoDock Vina to prioritize targets .

Q. What techniques resolve contradictions in solubility data?

  • Dynamic light scattering (DLS) : Measures aggregation states in aqueous buffers (e.g., PBS, pH 7.4) .
  • Solubility parameter calculations : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for stock solutions) .
  • pH-solubility profiling : Adjust pH to exploit zwitterionic properties of the carboxylic acid moiety .

Methodological Notes

  • Stereochemical assignments require combined use of NOESY (for spatial proximity) and X-ray data .
  • Scale-up challenges : Batch reactors >1 g often require inert atmospheres (N₂/Ar) to prevent oxidation of the trifluoromethyl group .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .

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